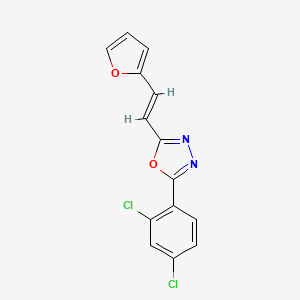
(E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole is a synthetic compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound possesses unique properties that make it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and proteins that are involved in the pathogenesis of different diseases. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
(E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole has been found to have various biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole in lab experiments include its potent activity against various diseases, its unique chemical structure, and its easy synthesis. However, the limitations of using this compound include its potential toxicity, its limited solubility in water, and its high cost.
Zukünftige Richtungen
There are several future directions for the research on (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole. Some of these include:
1. Development of new synthetic methods that are more efficient and cost-effective.
2. Investigation of the potential of this compound in the treatment of other diseases such as cardiovascular diseases and neurodegenerative diseases.
3. Study of the toxicity and safety of this compound in animal models and humans.
4. Development of new derivatives of (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole that possess improved activity and reduced toxicity.
5. Exploration of the potential of this compound in the field of material science for the development of new materials with unique properties.
Conclusion:
In conclusion, (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole is a promising compound with potential applications in various fields. Its unique chemical structure and potent activity against various diseases make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, toxicity, and safety before it can be used in clinical settings.
Synthesemethoden
The synthesis of (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole is a multi-step process that involves the reaction of various reagents. The most common method of synthesis involves the reaction of 2,4-dichlorobenzaldehyde, furan-2-carboxaldehyde, and hydrazine hydrate in the presence of a suitable catalyst. The reaction mixture is then subjected to various purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antimicrobial, antifungal, and anticancer activities. Additionally, this compound has been found to be effective against various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[(E)-2-(furan-2-yl)ethenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-5-11(12(16)8-9)14-18-17-13(20-14)6-4-10-2-1-7-19-10/h1-8H/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZCKTSZGZABHE-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

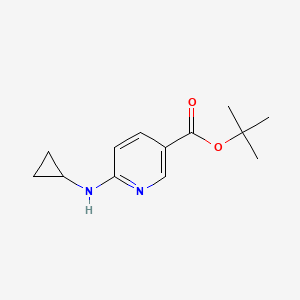
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)

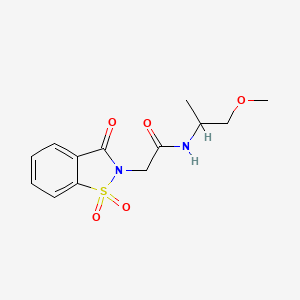
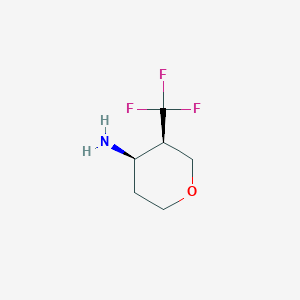

![N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416634.png)
![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)
![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)
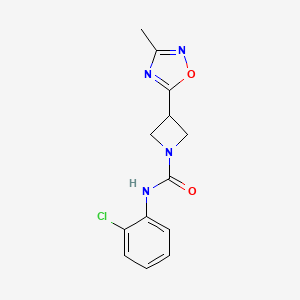
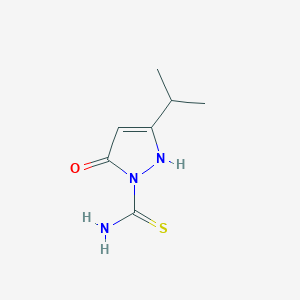
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)